Rosuvastatin acyl-B-D-glucuronide
Description
Key Properties:
The low aqueous solubility (2.1 mg/L) and moderate logP reflect its amphiphilic nature, driven by:
The pKa of 3.2 indicates full deprotonation at physiological pH, enhancing solubility in intestinal fluids. Crystalline forms show stability ≥1 year at -20°C, with no reported hygroscopicity.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGDNYJLUILGBY-ZYBQEGLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36FN3O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
In Vitro Glucuronidation Using Liver Microsomes
Enzymatic preparation of rosuvastatin acyl-β-D-glucuronide typically employs liver microsomes or recombinant UGT isoforms. Studies indicate that UGT1A1 and UGT1A3 are primarily responsible for rosuvastatin glucuronidation. The reaction mixture includes:
-
Substrate : Rosuvastatin (10–100 μM)
-
Cofactor : UDP-glucuronic acid (2–5 mM)
-
Buffer : Phosphate buffer (pH 7.4)
Yields depend on enzyme activity and substrate concentration, with reported conversion rates of 15–30% under optimized conditions. The metabolite is purified via solid-phase extraction (C18 columns) and characterized using LC-MS/MS.
Recombinant UGT Systems
Recombinant UGT1A1-expressing cell systems (e.g., HEK293) offer higher specificity for large-scale synthesis. These systems achieve 40–50% conversion efficiency by eliminating competing metabolic pathways. Post-reaction purification involves centrifugal filtration and preparative HPLC, with final purity >95%.
Chemical Synthesis Strategies
Direct Conjugation via Activated Glucuronic Acid
Chemical synthesis involves coupling rosuvastatin’s acyl group with activated glucuronic acid derivatives. A representative protocol includes:
-
Protection of Rosuvastatin : Tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl moieties.
-
Activation of Glucuronic Acid : Treatment with trichloroacetimidate generates a reactive glycosyl donor.
-
Conjugation : Mitsunobu reaction facilitates stereospecific β-glycosidic bond formation (yield: 25–35%).
-
Deprotection : Fluoride-based reagents (e.g., TBAF) remove silyl protecting groups.
This method, while precise, faces challenges in regioselectivity and requires stringent anhydrous conditions.
Intermediate Modification from Rosuvastatin Salts
Patent literature describes rosuvastatin intermediates that may serve as precursors for glucuronide synthesis. For example, the diethanolamine salt of rosuvastatin’s carboxylic acid intermediate (Compound III in EP1902036B1) can undergo glucuronidation post-purification. Key steps include:
-
Alkaline Hydrolysis : Convert rosuvastatin methyl ester to carboxylic acid (Compound III).
-
Salt Formation : Purify via crystallization with diethanolamine (yield: 90%).
-
Enzymatic Glucuronidation : Incubate purified salt with UGT1A1 and UDP-glucuronic acid.
This approach leverages high-purity intermediates to improve glucuronide yields (up to 50%).
Analytical and Purification Challenges
Chromatographic Separation
Rosuvastatin acyl-β-D-glucuronide’s polarity necessitates reverse-phase HPLC with acidic mobile phases (0.1% formic acid) for separation from residual substrates. Typical retention times range from 8–10 minutes on C18 columns.
Stability Considerations
The metabolite is prone to hydrolysis under acidic conditions (pH <3), requiring neutral buffers during storage. Lyophilization in the presence of trehalose improves long-term stability.
Comparative Data on Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 15–50% | 25–35% |
| Purity | >95% | 85–90% |
| Time | 2–4 hours | 24–48 hours |
| Scalability | Moderate | Low |
| Regioselectivity | High | Moderate |
Industrial Scalability and Regulatory Considerations
Large-scale production favors enzymatic methods due to fewer toxic byproducts and compliance with green chemistry principles. However, recombinant UGT systems incur high costs, prompting research into immobilized enzyme reactors for continuous synthesis. Regulatory guidelines (e.g., ICH Q11) emphasize control over critical quality attributes, including glucuronide stereochemistry and residual solvent levels .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin acyl-B-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly reactive due to the presence of the acyl group, which can participate in transacylation and glycation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.
Oxidation: Can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Results in the formation of rosuvastatin and glucuronic acid.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Rosuvastatin acyl-B-D-glucuronide has several applications in scientific research:
Chemistry: Used to study the metabolic pathways and biotransformation of statins.
Biology: Helps in understanding the role of glucuronidation in drug metabolism and excretion.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of rosuvastatin, aiding in the development of more effective cholesterol-lowering therapies.
Mechanism of Action
The mechanism of action of rosuvastatin acyl-B-D-glucuronide involves its role as a metabolite of rosuvastatin. Rosuvastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial for cholesterol biosynthesis . The glucuronide conjugate facilitates the excretion of rosuvastatin by making it more water-soluble, thus aiding in its removal from the body through urine and bile .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Acyl glucuronides share a common β-D-glucuronic acid moiety conjugated to an aglycone via an ester bond. However, structural differences in the parent drug influence stability, reactivity, and metabolic behavior:
Key Observations :
- Rosuvastatin’s glucuronide is more hydrophilic than lipophilic statin glucuronides (e.g., atorvastatin) due to its sulfonamide group, reducing membrane permeability .
- Zomepirac’s glucuronide exhibits rapid degradation at physiological pH, while rosuvastatin’s stability is inferred from PBPK models .
Drug-Drug Interaction Profiles
Acyl glucuronides modulate DDIs via transporter inhibition or enzyme interactions:
Key Observations :
Toxicity and Protein Adduct Formation
Key Observations :
Metabolic and Analytical Considerations
- Rosuvastatin: Requires stringent handling to prevent glucuronide degradation during analysis.
- Atorvastatin: Commercial standards are available for analytical validation, emphasizing its use in non-clinical research .
- Clofibric acid : Glucuronide is stable at low pH but degrades rapidly in alkaline conditions, necessitating cold storage .
Biological Activity
Rosuvastatin acyl-β-D-glucuronide is a significant metabolite of the statin drug rosuvastatin, which is primarily used to manage dyslipidemia and reduce cardiovascular risk. Understanding its biological activity is crucial for assessing its pharmacological effects, potential drug interactions, and implications for patient safety.
Overview of Rosuvastatin and Its Metabolite
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis. Its primary action is to lower low-density lipoprotein (LDL) cholesterol levels, thus reducing the risk of cardiovascular diseases. The acyl-β-D-glucuronide form is produced via glucuronidation, a metabolic process that enhances the solubility and excretion of drugs.
The biological activity of rosuvastatin acyl-β-D-glucuronide involves several key mechanisms:
- Inhibition of HMG-CoA Reductase : Like its parent compound, the glucuronide metabolite retains some inhibitory activity against HMG-CoA reductase, although it is significantly less potent than rosuvastatin itself .
- Transporter Interactions : The acyl-β-D-glucuronide may interact with various transporters involved in drug disposition. For instance, studies indicate that it can inhibit the breast cancer resistance protein (BCRP) and organic anion transporting polypeptide 1B1 (OATP1B1), which are critical for the absorption and hepatic uptake of rosuvastatin .
Pharmacokinetics
The pharmacokinetic profile of rosuvastatin acyl-β-D-glucuronide shows:
| Parameter | Value |
|---|---|
| Half-life | Approximately 19 hours |
| Peak Plasma Concentration | Varies based on dosage |
| Bioavailability | ~20% (influenced by food) |
| Elimination Route | Primarily renal |
Drug-Drug Interactions (DDIs)
Rosuvastatin acyl-β-D-glucuronide has been implicated in clinically significant DDIs, particularly with protease inhibitors like atazanavir and darunavir. These interactions can lead to increased plasma concentrations of rosuvastatin, raising the risk of adverse effects such as myopathy or hepatotoxicity .
A study highlighted that coadministration with clopidogrel significantly increased the area under the plasma concentration-time curve (AUC) for rosuvastatin by about 87%, indicating a substantial interaction mediated by transporter inhibition .
Case Studies
- Case Study on Clopidogrel Interaction :
- Long-term Use Evaluation :
Q & A
Q. Table 1. Key Stability Conditions for Rosuvastatin Acyl-β-D-Glucuronide
Q. Table 2. LC-MS/MS Parameters for Rosuvastatin Quantification
Data Contradiction Analysis Framework
For conflicting results (e.g., CYP2C8 inhibition variability):
Replicate Experiments : Test multiple enzyme lots (e.g., Supersomes lots 03459, 3221713) to assess batch variability .
Control for Nonspecific Binding : Measure unbound fractions (e.g., 0.90–0.95 for clopidogrel acyl-β-D-glucuronide) to adjust in vitro IC50 values .
Cross-Validate with Clinical Data : Compare in vitro predictions (e.g., PBPK models) with observed clinical AUC changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
